methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate
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Overview
Description
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate is an organic compound characterized by the presence of a nitrophenyl group and a phenylacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate typically involves the reaction of 4-nitrobenzaldehyde with methyl cinnamate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde reacts with the ester in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The phenylacrylate moiety can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate.
Oxidation: Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving enzyme interactions and molecular recognition processes.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate depends on the specific application. In reduction reactions, the nitro group undergoes electron transfer processes leading to its conversion to an amino group. In substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating nucleophilic attack on the aromatic ring. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate: Similar structure but with an amino group instead of a nitro group.
Methyl (2E)-3-(4-methoxyphenyl)-2-phenylacrylate: Similar structure but with a methoxy group instead of a nitro group.
Methyl (2E)-3-(4-chlorophenyl)-2-phenylacrylate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity
Biological Activity
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structure, featuring a nitro-substituted phenyl group attached to a phenylacrylate moiety, positions it as a potential candidate for various biological activities, including anticancer properties, antimicrobial effects, and applications in organic synthesis.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 263.30 g/mol
- Melting Point : Data not specified in available literature, but typically falls within the range of related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Reduction Reactions : The nitro group can be reduced to an amino group, potentially altering the compound's biological activity and enhancing its interaction with biological macromolecules.
- Substitution Reactions : The nitro group can facilitate nucleophilic aromatic substitution, allowing for the formation of various derivatives that may exhibit distinct biological activities.
- Polymerization : The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties that may be utilized in drug delivery systems.
Antimicrobial Activity
Research has indicated that compounds containing nitro groups often exhibit antimicrobial properties. This compound could potentially inhibit the growth of both Gram-positive and Gram-negative bacteria due to the electron-withdrawing nature of the nitro group, which enhances its reactivity towards microbial targets .
Case Studies and Research Findings
- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, often involving the reaction of substituted phenols with acrylates under controlled conditions. Characterization techniques such as NMR and mass spectrometry have confirmed the identity and purity of synthesized compounds .
- In Vitro Studies : A study conducted on related phenolic compounds showed promising results in inhibiting cancer cell proliferation. For example, a derivative demonstrated a growth inhibition rate of 92% against KG-1 cells, highlighting the potential of similar structures for therapeutic applications .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the nitro group or the phenylacrylate backbone may enhance its efficacy against specific biological targets.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
methyl (E)-3-(4-nitrophenyl)-2-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h2-11H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKWDCDQTMQFQI-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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